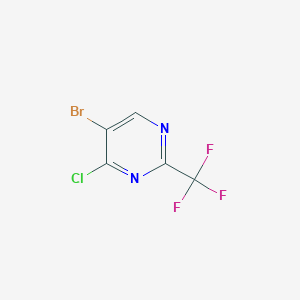

5-Bromo-4-chloro-2-(trifluoromethyl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

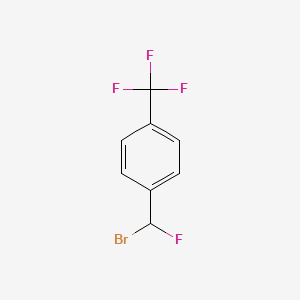

“5-Bromo-4-chloro-2-(trifluoromethyl)pyrimidine” is a chemical compound with the molecular formula C5H2BrClF3N2. It has a molecular weight of 260.44 . It is a liquid at room temperature and is stored in a refrigerator .

Synthesis Analysis

The synthesis of “5-Bromo-4-chloro-2-(trifluoromethyl)pyrimidine” involves several steps. One method involves the use of 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine . Another method involves the synthesis from Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate and 5-Bromo-2-chloro-4-iodopyridine .Molecular Structure Analysis

The InChI code for “5-Bromo-4-chloro-2-(trifluoromethyl)pyrimidine” is 1S/C6H2BrClF3N/c7-4-2-12-5(8)1-3(4)6(9,10)11/h1-2H .Chemical Reactions Analysis

The chemical reactions involving “5-Bromo-4-chloro-2-(trifluoromethyl)pyrimidine” are complex and varied. For example, it is used in the preparation of pyrazolopyridines as kinase LRRK2 inhibitors for treating and preventing cancer and neurodegenerative diseases .Physical And Chemical Properties Analysis

“5-Bromo-4-chloro-2-(trifluoromethyl)pyrimidine” has a density of 1.8±0.1 g/cm3, a boiling point of 212.7±35.0 °C at 760 mmHg, and a flash point of 82.4±25.9 °C . Its vapor pressure is 0.2±0.4 mmHg at 25°C .Aplicaciones Científicas De Investigación

Chemical Properties

“5-Bromo-4-chloro-2-(trifluoromethyl)pyrimidine” is a chemical compound with the molecular formula C6H2BrClF3N . It has a molecular weight of 260.439 .

Use in Structure-Activity Relationship (SAR) Studies

The trifluoromethyl group in “5-Bromo-4-chloro-2-(trifluoromethyl)pyrimidine” has been found to increase the potency of certain compounds in Structure-Activity Relationship (SAR) studies . For instance, the inclusion of a -CF3 group in the para-position of the phenolic ring increased the potency for inhibiting 5-hydroxytryptamine (5-HT) uptake by 6-fold .

Use in Palladium-Catalyzed α-Arylation

While the specific compound “5-Bromo-4-chloro-2-(trifluoromethyl)pyrimidine” has not been directly mentioned, similar compounds such as “2-Bromo-5-(trifluoromethyl)pyridine” have been used as substrates in a palladium-catalyzed α-arylation of a Reformatsky reagent . This suggests potential applications of “5-Bromo-4-chloro-2-(trifluoromethyl)pyrimidine” in similar chemical reactions.

Safety and Hazards

Direcciones Futuras

The future directions of “5-Bromo-4-chloro-2-(trifluoromethyl)pyrimidine” are promising. It is expected that many novel applications of TFMP will be discovered in the future . It is also used in the crop protection industry, where more than 50% of the pesticides launched in the last two decades have been fluorinated .

Mecanismo De Acción

Target of Action

Similar compounds have been used in the agrochemical and pharmaceutical industries . More research is needed to identify the specific targets of this compound.

Mode of Action

It’s known that similar compounds can undergo regioselective deprotonation with lda (lithium diisopropylamide), followed by trapping with carbon dioxide, leading to the corresponding acid .

Biochemical Pathways

Similar compounds have been used in the synthesis of several crop-protection products .

Pharmacokinetics

Therefore, the impact on bioavailability is currently unknown .

Result of Action

Similar compounds have shown significant effects in the agrochemical and pharmaceutical industries .

Action Environment

It’s known that similar compounds have been used effectively in various environments in the agrochemical industry .

Propiedades

IUPAC Name |

5-bromo-4-chloro-2-(trifluoromethyl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBrClF3N2/c6-2-1-11-4(5(8,9)10)12-3(2)7/h1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCRNREZBLNQCLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)C(F)(F)F)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBrClF3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-chloro-2-(trifluoromethyl)pyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(3-Bromopyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B6323968.png)

![6-[(tert-Butyldimethylsilyloxy)methyl]picolinaldehyde](/img/structure/B6323975.png)

![6-Methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B6324004.png)